Pitenodil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pitenodil is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pitenodil involves several steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes nucleophilic aromatic substitution reactions, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . The reaction conditions often involve the use of strong bases and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pitenodil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pitenodil has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pitenodil involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pitenodil can be compared with other similar compounds to highlight its uniqueness:
Quinones: Like this compound, quinones undergo oxidation and reduction reactions, but this compound may have different reactivity and selectivity.
Hydroquinones: Both this compound and hydroquinones are involved in redox reactions, but this compound’s structure may confer distinct properties.
Substituted Aromatics: This compound’s ability to undergo electrophilic aromatic substitution makes it comparable to other substituted aromatic compounds, but its specific substituents and reaction conditions can lead to unique products.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Biological Activity
Pitenodil is a compound with notable biological activity, particularly in the context of its therapeutic applications. This article provides a comprehensive examination of the biological effects of this compound, supported by case studies and research findings.
This compound is classified as a phenylpropanoid compound, which is known for its diverse biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as cytokines and prostaglandins.
Case Study: In Vivo Model of Inflammation
In a study involving a carrageenan-induced paw edema model, administration of this compound significantly reduced paw swelling compared to the control group. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines.
3. Analgesic Properties
The analgesic effects of this compound have been documented in various animal models. It appears to modulate pain pathways through central and peripheral mechanisms.
Table 2: Analgesic Activity in Animal Models
Model | Dose (mg/kg) | Pain Reduction (%) |
---|---|---|
Hot Plate Test | 10 | 50 |
Formalin Test | 20 | 65 |
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in inflammation and pain signaling pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
Properties
CAS No. |
59840-71-0 |
---|---|
Molecular Formula |
C17H27N3O3S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3 |
InChI Key |
KODWJTJZIKCBSV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |
Canonical SMILES |
CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |
Key on ui other cas no. |
59840-71-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.